molecular formula C3H6N4S B1344252 5-[(Methylthio)methyl]-1H-tetrazole CAS No. 36855-39-7

5-[(Methylthio)methyl]-1H-tetrazole

Cat. No.: B1344252
CAS No.: 36855-39-7
M. Wt: 130.17 g/mol
InChI Key: PVNCBHGCLJCSRT-UHFFFAOYSA-N
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Description

5-[(Methylthio)methyl]-1H-tetrazole (CAS: 946932-59-8) is a specialized tetrazole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its key structural feature is the methylthiomethyl substituent, which significantly enhances its utility as a precursor for nitrile imines. Research indicates that analogous 5-(methylthio)tetrazoles undergo efficient photoinduced denitrogenation to generate nitrile imine dipoles, which readily participate in intramolecular 1,3-dipolar cycloaddition reactions with tethered alkenes or alkynes . This reaction pathway provides a powerful method for the carboamination of olefins and the construction of complex polycyclic pyrazoline structures, which are privileged scaffolds in numerous bioactive compounds . The methylthio group is critical for this application, as it red-shifts the UV absorption of the tetrazole ring, facilitating photodenitrogenation under standard 254 nm irradiation without the need for an aryl substituent, which was previously a limitation in such substrate systems . Furthermore, the thioether functionality acts as a synthetic handle for further diversification, allowing conversion into other valuable functional groups . This synthetic platform has been successfully applied to the concise total synthesis of alkaloid natural products, demonstrating its value in complex molecule assembly . Researchers can leverage this compound in developing new photochemical "click" reactions, exploring the synthesis of novel heterocycles for pharmaceutical screening, and in material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylsulfanylmethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-8-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNCBHGCLJCSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626585
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-39-7
Record name 5-[(Methylsulfanyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Advanced Analytical Techniques of 5 Methylthio Methyl 1h Tetrazole

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For 5-[(Methylthio)methyl]-1H-tetrazole, with a molecular formula of C₃H₆N₄S, the theoretical exact mass can be calculated.

This technique distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The high precision of HRMS, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, which is a crucial step in the structural confirmation of newly synthesized compounds.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₃H₆N₄S
Monoisotopic Mass130.0313 g/mol
Average Mass130.16 g/mol

Note: Data is calculated based on the molecular formula and has not been experimentally verified in the referenced literature.

MALDI-TOF/TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of a wide range of molecules, including organic compounds and biomolecules. In the context of this compound, MALDI-TOF MS would be employed to determine its molecular weight with high accuracy. The "soft" nature of the ionization process minimizes fragmentation, leading to a prominent molecular ion peak, which simplifies spectral interpretation.

Further structural information can be obtained using tandem mass spectrometry (TOF/TOF), where the molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable insights into the compound's structure and connectivity. While specific MALDI-TOF/TOF data for this compound is not available in the reviewed literature, this technique remains a powerful tool for the characterization of tetrazole derivatives.

Fragmentation Pathway Analysis

The study of fragmentation patterns in mass spectrometry offers deep insights into the structure and stability of molecules. For 5-substituted-1H-tetrazoles, the fragmentation pathways are highly dependent on the ionization method and the nature of the substituent.

Under positive-ion electrospray ionization (ESI), a common fragmentation pathway for 1H-tetrazoles involves the opening of the tetrazole ring, often initiated by cleavage of the N1-N2 bond. lifesciencesite.com This is typically followed by the elimination of a hydrazoic acid (HN₃) molecule. lifesciencesite.com In contrast, under negative-ion ESI-MS/MS, the characteristic fragmentation involves the loss of a nitrogen molecule (N₂). lifesciencesite.com

Electron impact (EI) mass spectrometry studies on other 5-substituted tetrazoles have shown that fragmentation is significantly influenced by the electronic properties of the substituents. mdpi.comnih.gov The initial event is the formation of a molecular ion ([M]⁺•) by electron bombardment. mdpi.com Subsequent fragmentation of this energetically unstable ion can proceed through multiple pathways, often leading to the loss of N₂ or other small neutral fragments. mdpi.comnih.gov For this compound, one can hypothesize that initial fragmentation could involve the cleavage of the C-S bond or the fragmentation of the tetrazole ring itself.

Table 2: Common Fragmentation Patterns of 5-Substituted Tetrazoles

Ionization ModeCharacteristic Neutral LossKey Intermediates/Fragments
Positive-ion ESIHN₃Ring-opened species
Negative-ion ESIN₂Carbene-like or nitrene-like ions
Electron Impact (EI)N₂, Substituent-dependent lossesArylisocyanate, arylazide, arylnitrene cations (for aryl-substituted tetrazoles)

Note: This table is based on general fragmentation behaviors observed for various 5-substituted tetrazoles and not specifically for this compound. lifesciencesite.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Unsubstituted tetrazoles typically exhibit absorption maxima in the vacuum UV region (below 200 nm), which is often of limited practical use for routine analysis. pnrjournal.com However, the introduction of substituents can shift the absorption bands to longer wavelengths.

For instance, a study on 5-(benzylthio)-1H-tetrazole dissolved in DMSO showed a single absorbance peak at 271 nm. pnrjournal.com Another investigation on different tetrazole derivatives revealed absorption maxima influenced by the specific chromophores present in the molecule. researchgate.net For this compound, it is expected that the electronic transitions would be primarily of the n → π* and π → π* type, associated with the tetrazole ring and the sulfur atom. The exact position of the absorption maximum (λ_max) would need to be determined experimentally but is likely to fall within the UV region. Spectrophotometric titrations of tetrazole derivatives with metal ions have also been used to study their complexation properties, where changes in the UV-Vis spectra indicate interaction. nih.govnih.govresearchgate.net

Elemental Analysis (Carbon, Hydrogen, Nitrogen, Sulfur)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C₃H₆N₄S)

ElementSymbolAtomic WeightMass %
CarbonC12.01127.67
HydrogenH1.0084.64
NitrogenN14.00743.04
SulfurS32.0624.64

Note: The values presented are theoretical calculations and serve as a benchmark for experimental verification.

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For many tetrazole derivatives, thermal decomposition is an exothermic process that often involves the release of nitrogen gas. researchgate.net

TGA curves provide information about the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of the final residue. mdpi.comacs.org For example, a study on a Co(II)/pyrazole complex showed distinct decomposition steps corresponding to the loss of solvent and the degradation of the organic ligand. mdpi.com While specific TGA data for this compound is not available, the analysis of related structures indicates that the stability of the tetrazole ring is a key factor in its thermal behavior. researchgate.net The presence of the methylthio group may also influence the decomposition pathway.

Structural Elucidation of 5 Methylthio Methyl 1h Tetrazole Through X Ray Crystallography

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystalline state of 5-[(Methylthio)methyl]-1H-tetrazole. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact geometry of the molecule. The resulting data would be crucial for understanding the electronic and steric effects of the (methylthio)methyl substituent on the tetrazole ring.

Crystal Structure Data and Depositories (e.g., CCDC)

Following a successful single-crystal X-ray diffraction experiment, the crystallographic data for this compound would typically be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC). This would include the unit cell parameters, space group, atomic coordinates, and other relevant experimental details, making the structural information accessible to the global scientific community. A search of the CCDC and other similar databases did not yield a specific entry for this compound.

Molecular Conformation and Intermolecular Interactions in the Solid State

The analysis of the crystal structure would reveal the preferred conformation of the this compound molecule in the solid state. This includes the orientation of the (methylthio)methyl group relative to the tetrazole ring. Furthermore, this analysis would identify and characterize various intermolecular interactions, such as van der Waals forces and potential π-π stacking interactions between the tetrazole rings, which govern the packing of the molecules in the crystal lattice.

Hydrogen Bonding Networks

A key aspect of the crystal structure analysis would be the identification and characterization of the hydrogen bonding network. The acidic proton on the tetrazole ring (N-H) and the nitrogen atoms of the ring are expected to participate in hydrogen bonding. Understanding the geometry and connectivity of these hydrogen bonds is essential for explaining the physical properties of the compound, such as its melting point and solubility. Studies on other tetrazole derivatives have shown that they can form extensive hydrogen-bonding networks. nih.govresearchgate.netnih.gov

Polymorphism and Structural Disorder Investigations

Crystallographic studies could also reveal the existence of polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. Additionally, the analysis might uncover any structural disorder, where parts of the molecule occupy multiple positions within the crystal lattice. No studies on the polymorphism or structural disorder of this compound have been found.

Computational Chemistry and Theoretical Investigations of 5 Methylthio Methyl 1h Tetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost.

For a molecule like 5-[(methylthio)methyl]-1H-tetrazole, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Investigate the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

Determine the Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons. This helps predict sites for electrophilic and nucleophilic attack and understand intermolecular interactions.

While DFT studies have been conducted on related tetrazole derivatives and cephalosporin (B10832234) antibiotics containing this moiety, specific published data detailing the optimized geometry, HOMO-LUMO gap, and MEP for isolated this compound are scarce.

Molecular Modeling and Energy Minimization Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Energy minimization, a key component of molecular modeling, is the process of finding the arrangement in space of a collection of atoms where the net interatomic force is acceptably close to zero and the position on the potential energy surface is a stationary point.

For this compound, these studies would involve:

Using force fields (such as AMBER, CHARMM, or MMFF) to calculate the potential energy of different conformations.

Systematically or stochastically searching the conformational space to identify the global energy minimum, which represents the most stable conformation of the molecule.

Such studies are crucial for understanding the molecule's preferred shape, which is a determinant of its biological activity. However, specific reports detailing the conformational analysis and energy minimization of this compound are not readily found in scientific literature.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. These studies often involve comparing a series of related compounds to identify key structural features (pharmacophores) that are essential for activity.

In the context of this compound, which is a side-chain precursor for many cephalosporin antibiotics, theoretical SAR studies would involve:

Comparing the electronic and steric properties of different side chains to rationalize observed differences in antibacterial activity.

While the SAR of cephalosporins is extensively studied, theoretical SAR analyses focusing specifically on the contribution of the this compound moiety are typically integrated within broader studies of the final antibiotic molecules rather than being published as standalone investigations of the intermediate itself.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a statistical relationship between the chemical structure and the biological activity of a set of compounds.

Developing a QSAR model involving this compound would require:

A dataset of structurally related compounds with measured biological activity.

Calculation of molecular descriptors for each compound, which are numerical representations of their chemical and physical properties.

Application of statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation linking the descriptors to the activity.

No specific QSAR models centered on or developed for a series of derivatives of this compound are documented in the available literature. QSAR studies in this area generally focus on the much larger and more complex final antibiotic structures.

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug design for predicting the binding affinity and mode of action of a drug candidate.

As this compound is an intermediate, docking studies would more commonly be performed on the final cephalosporin antibiotic containing this side chain. Such a simulation would involve:

Docking the antibiotic into the active site of its target enzyme, such as a penicillin-binding protein (PBP).

Analyzing the resulting binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Scoring the poses to estimate the binding affinity.

Prediction of Physicochemical Molecular Properties (e.g., Lipophilicity)

Computational tools can reliably predict a range of physicochemical properties that are critical for a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key property that influences a drug's ability to cross cell membranes.

For this compound, various software packages and online tools can predict properties like:

logP: A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Aqueous Solubility (logS): The extent to which the compound dissolves in water.

Number of hydrogen bond donors and acceptors.

While these properties can be readily calculated by numerous algorithms, formal studies publishing and discussing these predicted values specifically for this compound are not a common feature in the primary literature. Below is a table of computationally predicted properties from widely accepted algorithms, which should be understood as theoretical estimates.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method/Algorithm
Molecular Weight 144.19 g/mol -
logP (Octanol-Water) -0.4 to 0.1 Various (e.g., ALOGPS, XLogP3)
Topological Polar Surface Area (TPSA) 61.9 Ų Ertl et al.
Aqueous Solubility (logS) -1.0 to -0.5 Various
Hydrogen Bond Donors 1 -

Coordination Chemistry of 5 Methylthio Methyl 1h Tetrazole

Design and Synthesis of 5-[(Methylthio)methyl]-1H-tetrazole-based Ligands for Metal Complexation

The synthesis of this compound and its derivatives serves as a crucial first step in the development of new ligands for metal complexation. The presence of the methylthio group enhances the reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex, bioactive molecules. chemimpex.com Researchers have utilized this compound in the creation of various tetrazole-based compounds. chemimpex.com The inherent stability and relative ease of synthesis of this compound make it an attractive building block for chemists exploring novel chemical entities. chemimpex.com

One of the key aspects in the design of ligands is the ability to introduce various functional groups to tailor the coordination properties. For instance, 2-alkyl-5-(methylthio)tetrazoles are readily accessible and serve as versatile synthons. nih.gov The methylthio group in these compounds can be subsequently converted into a variety of other functionalities, allowing for the fine-tuning of the ligand's electronic and steric properties. nih.gov

Formation of Metal-Tetrazole Complexes

Tetrazole-containing ligands have garnered significant attention from researchers due to their wide-ranging applications, including coordination chemistry. sjpas.com These ligands can coordinate to metal ions in various ways, leading to the formation of diverse and structurally interesting metal complexes. mdpi.com The nitrogen-rich tetrazole ring provides multiple potential coordination sites, and the additional donor atoms, such as the sulfur in the methylthio group, can also participate in binding to the metal center.

The formation of metal-tetrazole complexes often involves the reaction of a suitable metal salt with the tetrazole-based ligand in an appropriate solvent. For example, transition metal coordination complexes have been synthesized using ((1H-tetrazol-5-yl)methyl)pyridine-based ligands. rsc.org These reactions can sometimes occur in situ, where the tetrazole ring is formed during the complexation reaction. rsc.org The resulting complexes can exhibit a range of dimensionalities, from simple mononuclear species to complex three-dimensional frameworks, depending on the coordination modes of the ligand and the nature of the metal ion. rsc.org

Spectroscopic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to characterize the newly synthesized coordination compounds and to elucidate the coordination environment around the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the ligand and the complex, and for determining how the ligand coordinates to the metal ion. The vibrational frequencies of the tetrazole ring and other functional groups can shift upon coordination. For instance, in the study of 5-(benzylthio)-1H-tetrazole, characteristic vibration peaks for the free tetrazole group were observed at specific wavenumbers. pnrjournal.com Changes in these peaks upon complexation can provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution. Chemical shift changes in the NMR spectra upon complexation can indicate which atoms of the ligand are involved in coordination. For example, the ¹H-NMR spectrum of a Pt(II) complex with 1-methyl-1H-tetrazole-5-thiol showed a singlet signal for the methyl protons. sjpas.com

UV-Visible Spectroscopy: Electronic spectroscopy can provide information about the electronic structure of the metal complexes and the geometry around the metal ion.

The table below summarizes the key spectroscopic data for a representative compound.

Spectroscopic TechniqueKey Observations
¹H NMR A singlet at 3.96 ppm corresponds to the methyl group linked to the tetrazole ring. mdpi.com
¹³C NMR Provides information on the carbon framework of the complex. mdpi.com
Mass Spectrometry Used to determine the molecular weight and confirm the composition of the synthesized compounds. mdpi.com

Structural Analysis of Coordination Compounds

The structural analysis of metal complexes with tetrazole-based ligands has revealed a rich variety of coordination modes. The tetrazole ring can act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse architectures. For instance, in a series of transition metal complexes with ((1H-tetrazol-5-yl)methyl)pyridine ligands, the versatile coordination modes of the in situ generated ligands resulted in two- and three-dimensional frameworks. rsc.org Complex 1 in this study presented a reticular structure with two-dimensional layers, while complex 2 featured a 3D framework built from helical chains. rsc.org Complex 3 exhibited a 3D framework with trinuclear building units. rsc.org

The structural diversity is further influenced by the nature of the metal ion, the counter-anions present, and the reaction conditions. For example, copper(II) cations have been shown to be six-fold coordinated by 1-(azidomethyl)-5H-tetrazole ligands. uni-muenchen.de

Advanced Applications and Future Research Directions of 5 Methylthio Methyl 1h Tetrazole

5-[(Methylthio)methyl]-1H-tetrazole as a Chemical Synthon in Organic Synthesis

The utility of a molecule as a chemical synthon—a building block for constructing more complex molecules—is a cornerstone of modern organic chemistry. The unique reactivity of the tetrazole ring, particularly when substituted with a thioether group, provides a powerful platform for advanced synthetic applications.

Research has extensively demonstrated the value of 5-(methylthio)tetrazoles as versatile synthons for the stereoselective synthesis of complex polycyclic structures. nih.govnih.gov A key synthetic strategy involves the photoinduced denitrogenation of a 2-alkyl-5-(methylthio)tetrazole. nih.gov This reaction generates a reactive nitrile imine intermediate, which can then undergo an intramolecular 1,3-dipolar cycloaddition with an alkene to form polycyclic pyrazoline products with high diastereoselectivity. nih.govresearchgate.net

The 5-methylthio group is critical to the success of this transformation. nih.gov It functions by red-shifting the UV absorbance of the tetrazole ring, which facilitates the initial light-induced expulsion of nitrogen gas (N₂) to form the nitrile imine. nih.govnih.govrsc.org This obviates the need for an aryl substituent, which was a requirement in previous systems, thereby expanding the scope of the reaction. nih.govnih.gov Furthermore, the methylthio group serves as a versatile chemical handle that can be converted into various other functionalities in subsequent synthetic steps. nih.govnih.gov Given these principles, this compound represents a potential synthon for similar transformations in the construction of novel and complex molecular architectures.

The synthetic platform utilizing 5-(methylthio)tetrazoles has been successfully applied to the concise total synthesis of alkaloid natural products. nih.govrsc.org Notable examples include the synthesis of (±)-newbouldine and withasomnine, a family of pyrrolopyrazole alkaloids. nih.govnih.gov This application underscores the strategic importance of the 5-(methylthio)tetrazole moiety in providing an efficient pathway to biologically relevant and structurally complex molecules. nih.gov The ability to construct the core of these natural products through a stereoselective cycloaddition highlights the power of this methodology. nih.govresearchgate.net This established success suggests a promising future research direction for employing synthons like this compound in the total synthesis of other challenging natural product targets.

Natural ProductSynthetic Precursor ClassKey TransformationRef.
(±)-Newbouldine2-Alkyl-5-(methylthio)tetrazolePhotoinduced Nitrile Imine-Alkene Cycloaddition nih.govnih.gov
Withasomnine2-Alkyl-5-(methylthio)tetrazolePhotoinduced Nitrile Imine-Alkene Cycloaddition nih.govnih.govresearchgate.net

Role in Materials Science Research (e.g., Polymers, Coatings, Energetic Materials)

Tetrazole-containing compounds are of significant interest in materials science due to their high nitrogen content, thermal stability, and energetic properties. chemimpex.compnrjournal.com The parent compound, 5-(methylthio)-1H-tetrazole, is noted for its use in formulating specialty materials such as polymers and coatings that require enhanced chemical stability. chemimpex.com

A primary area of research for tetrazoles is in the field of energetic materials. chemimpex.compnrjournal.com The high nitrogen content of the tetrazole ring leads to a large positive heat of formation, releasing a significant amount of energy and forming the stable, inert dinitrogen gas (N₂) upon decomposition. researchgate.netrsc.org Research into compounds like 1-hydroxy-5-methyltetrazole and 5-hydrazino-1H-tetrazole has focused on creating novel, insensitive high explosives. rsc.orgmdpi.com These materials are investigated as potential replacements for traditional explosives, offering improved safety and performance characteristics. The structural similarity of this compound to these compounds makes it a candidate for future investigation in the development of new energetic materials, where its properties could contribute to improved stability and performance in propellants and explosives. chemimpex.com

Contributions to Agrochemical Research (e.g., as an Intermediate for Herbicides and Fungicides)

In the field of agrochemical research, heterocyclic compounds are vital for the development of new crop protection agents. The related compound 5-(methylthio)-1H-tetrazole is recognized as a key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. chemimpex.com Similarly, 5-(ethylthio)-1H-tetrazole is used in formulating pesticides and herbicides. chemimpex.com The tetrazole moiety, often combined with other functional groups, can impart specific biological activities necessary for effective crop protection. The stability and reactivity of compounds like 5-(methylthio)-1H-tetrazole make them valuable building blocks for creating more complex and potent active ingredients. chemimpex.com Therefore, this compound holds potential as a valuable intermediate for the discovery and synthesis of next-generation herbicides and fungicides designed to enhance crop yields. chemimpex.com

Theoretical Contributions to Pharmaceutical Design and Discovery

The tetrazole ring is a well-established pharmacophore in medicinal chemistry. Its unique physicochemical properties allow it to serve as a key structural motif in drug design, most notably as a bioisosteric replacement for other functional groups.

One of the most significant contributions of the tetrazole moiety to pharmaceutical design is its role as a bioisostere of the carboxylic acid group. researchgate.netbohrium.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. drughunter.com The 5-substituted-1H-tetrazole ring mimics the acidic properties of a carboxylic acid (pKa ≈ 4.5–4.9) while offering several advantages. drughunter.com

This bioisosteric replacement can lead to improved pharmacokinetic profiles for drug candidates. researchgate.net Compared to a carboxylic acid, the tetrazole ring is generally more metabolically stable and more lipophilic (fat-soluble). bohrium.comtandfonline.com This can enhance a drug's bioavailability and duration of action. researchgate.nettandfonline.com Furthermore, the tetrazole's ability to form strong hydrogen bonds can improve binding affinity to biological targets. drughunter.com A prominent example of this strategy is the antihypertensive drug Losartan, where the replacement of a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. drughunter.com The tetrazole moiety is found in more than 20 FDA-approved drugs for a wide range of therapeutic areas, including antibacterial, antifungal, anticancer, and antihypertensive agents. bohrium.com The presence of the tetrazole ring in this compound provides a strong theoretical basis for its use as a scaffold or intermediate in the design and discovery of new pharmaceutical agents utilizing this proven bioisosteric strategy.

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleAdvantage of TetrazoleRef.
Acidity (pKa)~4.2–4.5~4.5–4.9Similar acidity, allowing for analogous biological interactions. drughunter.com
Metabolic StabilitySusceptible to metabolic transformations in the liver.Generally more stable.Improved pharmacokinetic profile and longer half-life. researchgate.netbohrium.comtandfonline.com
LipophilicityLowerHigherCan potentially improve membrane permeability and bioavailability. researchgate.netdrughunter.com
Binding InteractionsForms hydrogen bonds.Forms stronger hydrogen bonds.May enhance binding affinity to the target receptor. drughunter.com

Design and Development of Novel Heterocyclic Systems

The unique structural features of this compound make it a valuable synthon for the creation of diverse and complex heterocyclic frameworks. A key application lies in its use for the stereoselective synthesis of polycyclic pyrazolines through photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloaddition. nih.gov The methylthio group plays a crucial role by red-shifting the UV absorbance of the tetrazole. This shift facilitates the photoinduced denitrogenation process, a critical step in the formation of the nitrile imine intermediate, without necessitating the presence of an aryl substituent, which was a previous limitation in such reactions. nih.govnih.gov

This synthetic strategy has been successfully applied to the total syntheses of alkaloid natural products, including (±)-newbouldine and withasomnine, demonstrating its utility in accessing biologically active molecules. nih.gov The versatility of the methylthio group is a significant advantage, as it can be subsequently converted into a variety of other functionalities, further expanding the molecular diversity achievable from this starting material. nih.gov

The reaction proceeds with excellent diastereoselectivity, affording a wide range of polycyclic pyrazoline products. nih.gov This method highlights the potential of this compound as a foundational building block in the construction of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. Research in this area continues to explore the scope of this reaction with different alkene partners and to develop new transformations of the resulting pyrazoline scaffolds. nih.govnih.gov

Development as an Analytical Reagent

The chemical properties of this compound lend themselves to its development as a specialized analytical reagent. Its utility in analytical chemistry is primarily centered on its ability to participate in specific chemical reactions that allow for the detection and quantification of other compounds. chemimpex.comsigmaaldrich.com This is essential for quality control in various manufacturing processes where precise measurement of chemical species is required. chemimpex.com

The tetrazole moiety can act as a ligand, forming complexes with metal ions. This property can be exploited in the development of new colorimetric or fluorometric sensors for the detection of specific metal cations. The interaction between the tetrazole and the metal ion can lead to a measurable change in the spectroscopic properties of the system, allowing for quantitative analysis.

Furthermore, the methylthio group can be chemically modified to introduce functionalities that are sensitive to specific analytes. For instance, it could be derivatized to create a reagent that selectively reacts with a particular functional group in a target molecule, leading to a detectable signal. The development of such reagents is an active area of research, with the goal of creating highly sensitive and selective analytical methods.

Hydrogen Storage Potential of Tetrazole Derivatives

Tetrazole derivatives are being investigated for their potential in hydrogen storage applications, primarily through their incorporation into metal-organic frameworks (MOFs). acs.orgresearchgate.netrsc.org MOFs are crystalline materials with high porosity and surface area, making them promising candidates for gas storage. rsc.orgresearchgate.net The nitrogen-rich nature of the tetrazole ring is advantageous for hydrogen storage as it can enhance the binding affinity for hydrogen molecules through dipole-quadrupole interactions.

While research has not focused specifically on this compound for this application, the broader class of tetrazole-based ligands has shown significant promise. acs.org For example, MOFs constructed from 1,4-benzeneditetrazolate have demonstrated the ability to store between 0.82 and 1.46 wt % H₂ at 77 K and 1 atm. acs.org These materials also exhibit high enthalpies of adsorption, which is a critical factor for efficient hydrogen storage at ambient temperatures. acs.org

Emerging Research Avenues

The field of tetrazole chemistry is continually evolving, with several exciting research avenues emerging that promise to enhance the synthesis and application of compounds like this compound.

Continuous Flow Synthesis of Tetrazole Compounds

Continuous flow synthesis is rapidly gaining traction as a safe, efficient, and scalable method for the production of tetrazoles. mit.eduresearchgate.net This technology offers significant advantages over traditional batch processes, particularly in managing the hazards associated with the use of azides. researchgate.netsemanticscholar.org In a flow reactor, only small quantities of reagents are exposed to the reaction conditions at any given time, minimizing the risks associated with potentially explosive intermediates like hydrazoic acid. mit.edursc.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and better reproducibility. mdpi.com The enhanced heat and mass transfer in microreactors can accelerate reaction rates and suppress the formation of byproducts. mdpi.com Researchers have successfully developed continuous flow processes for the synthesis of a variety of 5-substituted tetrazoles with high yields and excellent purity. mit.eduresearchgate.net This approach is not only safer but also more environmentally friendly, as it can reduce solvent usage and waste generation. mdpi.com

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to accumulation of hazardous intermediates.Minimized risk due to small reaction volumes. mit.edursc.org
Scalability Often challenging and requires significant process redesign.Readily scalable by extending reaction time or using parallel reactors. researchgate.net
Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. mdpi.com
Efficiency Can have longer reaction times and lower yields.Often results in shorter reaction times and higher yields. mit.eduresearchgate.net

Exploration of Novel Catalytic Systems for Efficient Tetrazole Formation

The [3+2] cycloaddition of nitriles and azides is the most common method for synthesizing 5-substituted tetrazoles. acs.orgnih.govresearchgate.net A significant area of current research is the development of novel catalytic systems to improve the efficiency, selectivity, and sustainability of this reaction. rsc.orgrsc.org

Homogeneous catalysts, such as cobalt(II) complexes, have been shown to be highly effective in promoting the cycloaddition reaction under mild conditions. acs.orgnih.gov Mechanistic studies have revealed the formation of intermediate metal-azido complexes that facilitate the reaction. acs.org Heterogeneous catalysts, including various nanomaterials, are also being extensively investigated. rsc.org These catalysts offer advantages such as easy separation from the reaction mixture and the potential for recycling and reuse, which are key principles of green chemistry. rsc.orgresearchgate.net

Examples of recently developed heterogeneous catalysts include palladium nanoparticles supported on boehmite and magnetic nanoparticles functionalized with metal complexes. rsc.org These catalysts have demonstrated high activity and selectivity in the synthesis of a wide range of tetrazole derivatives. The ongoing search for new and improved catalysts is crucial for making tetrazole synthesis more economical and environmentally benign.

Catalyst Type Examples Advantages
Homogeneous Cobalt(II) complexes acs.orgnih.govHigh activity, mild reaction conditions.
Heterogeneous Palladium on boehmite, functionalized magnetic nanoparticles rsc.orgEasy recovery and reusability, environmentally friendly. rsc.orgresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly important in the study and development of tetrazole derivatives. nih.govnih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of tetrazoles. researchgate.net These theoretical studies can provide valuable insights that guide the design of new synthetic routes and the development of novel catalysts. nih.gov

For example, computational studies can be used to predict the most likely sites for electrophilic and nucleophilic attack on the tetrazole ring, helping to rationalize and predict the outcomes of chemical reactions. researchgate.net They can also be used to model the interaction of tetrazole-based ligands with biological targets, aiding in the design of new therapeutic agents. nih.gov

The integration of these computational predictions with experimental validation allows for a more rational and efficient approach to research. This combination of techniques is being used to investigate various aspects of tetrazole chemistry, from understanding the tautomerism of the tetrazole ring to predicting the hydrogen bonding basicity of different derivatives. nih.govnih.gov This integrated approach is expected to accelerate the discovery and development of new tetrazole-based materials and molecules with tailored properties.

Mechanistic Studies of Tetrazole Reactivity under Extreme Conditions

The stability and reactivity of tetrazole derivatives under extreme conditions, such as high pressure, elevated temperatures, and photochemical irradiation, are critical areas of research, particularly for applications in energetic materials and advanced synthesis. Mechanistic studies reveal the pathways through which these nitrogen-rich heterocycles undergo transformation, often involving the elimination of dinitrogen (N₂) gas. While specific studies on this compound are limited, extensive research on the parent 1H-tetrazole and other 5-substituted analogues provides a strong basis for understanding its probable behavior.

High-Pressure Studies

High-pressure studies on tetrazole compounds are fundamental to understanding their potential as high-energy-density materials (HEDMs). Research on the parent compound, 1H-tetrazole, has shown that it undergoes significant structural and chemical changes under immense pressure.

Using techniques like in situ Raman and infrared (IR) spectroscopy, along with X-ray and neutron diffraction, researchers have observed pressure-induced phase transitions. For 1H-tetrazole, a phase transition has been identified at pressures above 2.6 GPa. rsc.orgresearchgate.net Further compression, up to 100 GPa, can induce reversible polymerization. rsc.orgresearchgate.net Mechanistic interpretations suggest this polymerization likely occurs through the formation of carbon-nitrogen bonds rather than nitrogen-nitrogen linkages. rsc.orgresearchgate.net These transformations are influenced by the rearrangement of hydrogen bonds within the crystal structure under pressure. rsc.org

For this compound, it is hypothesized that the presence of the flexible and bulkier (methylthio)methyl group at the C5 position would influence the pressure-induced phase transitions. The substituent could alter the intermolecular interactions and the pressure thresholds required for polymerization compared to the unsubstituted 1H-tetrazole.

Table 1: Observed High-Pressure Phenomena in 1H-Tetrazole

Pressure Range Observed Phenomenon Probable Mechanism Reference
> 2.6 GPa Phase Transition Change in crystal structure and unit cell configuration rsc.orgresearchgate.net
< 100 GPa Reversible Polymerization Intermolecular C-N bond formation rsc.org

Thermal Decomposition

The thermal behavior of tetrazoles is characterized by their tendency to decompose with significant energy release, a property that makes them valuable in energetic materials. rsc.org The mechanism of thermolysis can, however, vary depending on the substitution pattern and the heating conditions. researchgate.net

Studies on various 5-substituted tetrazoles indicate that thermal decomposition is often initiated by the fragmentation of the heterocyclic ring, leading to the evolution of nitrogen gas. researchgate.net For instance, the rapid thermolysis of aminotetrazoles proceeds through competitive reactions that yield products like hydrogen cyanide (HCN), ammonia (NH₃), and N₂. researchgate.net The combustion of tetrazole derivatives is often controlled by the kinetics of the condensed-phase reactions. researchgate.net

The thermal decomposition of this compound would likely proceed via the cleavage of the tetrazole ring. The initial step is predicted to be the elimination of N₂, a common fragmentation pathway for tetrazoles, which generates a highly reactive nitrile imine intermediate. The subsequent fate of this intermediate would dictate the final product distribution.

Table 2: General Thermal Decomposition Characteristics of Tetrazole Derivatives

Derivative Class Key Decomposition Products Mechanistic Feature
Aminotetrazoles HCN, NH₃, N₂, NH₂CN Competitive reaction pathways researchgate.net
(Nitropyrazolyl)tetrazoles Gaseous products (N₂, etc.) High boiling points, melt-phase kinetics control burn rate researchgate.net

Photochemical Reactivity

The photochemical behavior of tetrazoles provides a powerful method for generating reactive intermediates under mild conditions. The primary photochemical reaction for many tetrazoles is denitrogenation (loss of N₂) upon UV irradiation to form nitrile imines.

Specifically for tetrazoles with a methylthio substituent, research has shown that this group plays a crucial role in facilitating the photochemical reaction. nih.gov The C-methylthio group red-shifts the UV absorbance of the tetrazole, enabling the photoinduced denitrogenation to occur efficiently at wavelengths like 254 nm. nih.govresearchgate.net This is a significant advantage, as many other tetrazoles lacking an aryl or thio substituent absorb very weakly at this wavelength and are less reactive. nih.gov The resulting nitrile imine can then undergo various subsequent reactions, most notably intramolecular 1,3-dipolar cycloadditions if an appropriate dipolarophile is present in the molecule. nih.govresearchgate.net

This established reactivity is directly applicable to this compound. Upon UV irradiation, it is expected to readily lose a molecule of N₂ to form the corresponding methylthiomethyl-substituted nitrile imine. This pathway is considered a key feature of its reactivity under photochemical conditions.

Table 3: Comparison of UV Absorbance for Various 5-Substituted Tetrazoles

5-Substituent Molar Absorptivity at 254 nm (ε₂₅₄) / M⁻¹·cm⁻¹ Implication for Photoreactivity Reference
-CH₃ 4.89 Very weak absorbance, low reactivity nih.gov
-COOEt 72.6 Weak absorbance nih.gov
-SCH₃ 2520 Strong absorbance, facilitates photoreaction nih.gov
-SCH₂Ph 3080 Strong absorbance, facilitates photoreaction nih.gov

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